molecular formula C14H9FN2O2 B11861046 2-(2-Fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid

2-(2-Fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid

Cat. No.: B11861046
M. Wt: 256.23 g/mol
InChI Key: PLLNCMXHUBJQLE-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1267435-52-8) is a valuable chemical scaffold in medicinal chemistry and pharmacological research. This compound belongs to the imidazo[1,2-a]pyridine class, recognized for its significant biological relevance. The structure features a fluorine atom at the ortho position of the 2-phenyl ring, a modification often explored to optimize the pharmacokinetic and binding properties of drug candidates . Research on structurally related 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives has demonstrated promising anti-inflammatory activity. Some derivatives in this class have shown efficacy comparable to or greater than standard drugs like indomethacin in preclinical models, with certain substitutions, such as a 6-methyl group, being linked to enhanced potency and a potentially improved safety profile regarding ulcerogenic side effects . Furthermore, the imidazo[1,2-a]pyridine core is a privileged structure in developing enzyme inhibitors. Specifically, phosphonopropionate derivatives built upon this scaffold have been identified as potent inhibitors of Rab geranylgeranyl transferase (RGGT) . This enzyme is crucial for the posttranslational prenylation of Rab GTPases, which are involved in intracellular vesicle trafficking, making it a potential therapeutic target for various diseases . The presence of the carboxylic acid group on the core structure is essential for this inhibitory activity, as esterification has been shown to render the analogs inactive . As such, this compound serves as a versatile key intermediate for synthesizing novel bioactive molecules targeting inflammation and protein prenylation pathways. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H9FN2O2

Molecular Weight

256.23 g/mol

IUPAC Name

2-(2-fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H9FN2O2/c15-10-6-2-1-5-9(10)12-13(14(18)19)17-8-4-3-7-11(17)16-12/h1-8H,(H,18,19)

InChI Key

PLLNCMXHUBJQLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N3C=CC=CC3=N2)C(=O)O)F

Origin of Product

United States

Preparation Methods

Route A: Sequential Cyclization-Coupling-Hydrolysis

  • Cyclization : 2-Aminopyridine and 2-fluoroacetophenone undergo cyclocondensation using [Bmim]Br3/Na2CO3 to form 2-(2-fluorophenyl)imidazo[1,2-a]pyridine.

  • Esterification : Position 3 is esterified via Knoevenagel condensation with triethyl phosphonopropionate, yielding the α,β-unsaturated ester.

  • Hydrolysis : The ester is hydrolyzed with 12 M HCl to the carboxylic acid.

Overall Yield : ~52% (3 steps).

Route B: Cross-Coupling First Strategy

  • Suzuki Coupling : 2-Fluorophenylboronic acid is coupled with 6-bromo-2-aminopyridine to form 2-(2-fluorophenyl)-2-aminopyridine.

  • Cyclization : React with α-bromoketone to construct the imidazo[1,2-a]pyridine core.

  • Nitrile Hydrolysis : Convert the 3-cyano group to carboxylic acid using H2O2/DMSO.

Overall Yield : ~45% (3 steps).

Analytical and Optimization Considerations

Regioselectivity Challenges

The electron-withdrawing fluorine atom at the phenyl group’s ortho position can hinder electrophilic substitution at position 6 of the imidazo[1,2-a]pyridine. DFT calculations suggest that fluorine’s -I effect deactivates the ring, necessitating directing groups (e.g., esters) or stronger catalysts for functionalization.

Purification Techniques

Crude products often require chromatography (SiO2, CH2Cl2/MeOH) or recrystallization from EtOH/H2O. HPLC purification is employed for highly polar intermediates, as noted in, using C18 columns and acetonitrile/water gradients.

Comparative Evaluation of Methods

Method Advantages Limitations
One-pot cyclocondensationShort reaction time, solvent-freeLow adaptability to bulky substituents
Miyaura-Suzuki couplingHigh regioselectivity, scalableRequires expensive Pd catalysts
Nitrile hydrolysisMild conditions, avoids strong acidsModerate yields due to over-oxidation

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of imidazo[1,2-a]pyridine compounds exhibit notable anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds valuable candidates for further development in cancer therapeutics.

  • Case Study : A derivative of 2-(2-Fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid demonstrated significant cytotoxicity against human tumor cells with IC50 values in the low micromolar range, suggesting a potent anticancer effect .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Research suggests that imidazo[1,2-a]pyridine derivatives can inhibit viral replication by targeting essential viral proteins.

  • Case Study : A related compound was found to disrupt the interaction between viral polymerase subunits, showcasing potential as an antiviral agent against influenza virus .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the coupling of substituted pyridines with appropriate carboxylic acids. Modifications of this compound have led to derivatives with enhanced biological activity.

Derivative Biological Activity Reference
Compound AAnticancer
Compound BAntiviral

Pharmacokinetics and Drug-Like Properties

Evaluating the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Parameters such as solubility, permeability, and metabolic stability have been assessed using computational models.

  • Findings : The compound exhibits favorable drug-like properties according to Lipinski's Rule of Five, indicating potential for oral bioavailability .

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The fluorophenyl group enhances its binding affinity and specificity . The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Reactivity

The reactivity and synthetic applicability of imidazo[1,2-a]pyridine-3-carboxylic acids are highly dependent on substituent positions and electronic effects. Key analogs include:

Table 1: Structural and Reactivity Comparison of Selected Analogs
Compound Name Substituents Molecular Formula Reactivity in Decarboxylative Coupling Yield (%) Reference
2-(2-Fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid 2-(2-Fluorophenyl) C₁₄H₉FN₂O₂ Not explicitly tested N/A
Imidazo[1,2-a]pyridine-3-carboxylic acid (parent compound) None C₈H₆N₂O₂ High reactivity 85–96
6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid 6-Fluoro C₈H₅FN₂O₂ Reduced reactivity <50
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid 2-Methyl C₉H₈N₂O₂ High reactivity 85
6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid 6-Chloro, 2-(trifluoromethyl) C₉H₄ClF₃N₂O₂ Moderate reactivity (industrial use) N/A

Key Findings :

  • Electron-withdrawing groups (e.g., 6-fluoro) reduce reactivity in palladium-catalyzed decarboxylative cross-coupling reactions due to destabilization of the transition state .
  • Electron-donating groups (e.g., 2-methyl) enhance reactivity, with yields exceeding 85% under optimized conditions .

Biological Activity

The compound 2-(2-Fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid is part of a class of heterocyclic compounds known for their diverse biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing from various research studies and data.

  • Molecular Formula : C14H9FN2O
  • Molecular Weight : 256.23 g/mol
  • CAS Number : 1267435-52-8
  • Purity : Minimum 95% .

Biological Activities

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities, including:

  • Anticancer Activity : Imidazo[1,2-a]pyridine derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that modifications in the imidazo[1,2-a]pyridine structure can enhance its potency against various cancer cell lines .
  • Antimicrobial Properties : These compounds also exhibit significant antibacterial and antifungal activities. The presence of electron-withdrawing groups, such as fluorine, has been linked to increased antimicrobial efficacy .
  • Anticonvulsant Effects : Some derivatives have been evaluated for their potential in treating epilepsy and other seizure disorders. The SAR analysis suggests that specific substitutions on the imidazo[1,2-a]pyridine scaffold can enhance anticonvulsant activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by the following structural features:

Substituent PositionEffect on Activity
C6 PositionCritical for anticancer activity; specific substitutions enhance potency .
Fluorine at C2Increases antimicrobial and anticancer properties due to electron-withdrawing effects .
Carboxylic Acid GroupEssential for solubility and bioavailability; enhances interaction with biological targets .

Case Studies

  • Anticancer Study : A study evaluated the effects of various imidazo[1,2-a]pyridine derivatives on HeLa cells. The results indicated that compounds with a fluorophenyl substituent exhibited significant inhibition of cell growth, suggesting a potential therapeutic application in cervical cancer treatment .
  • Antimicrobial Evaluation : Another research focused on the antibacterial properties of imidazo[1,2-a]pyridine derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives showed enhanced activity compared to standard antibiotics, indicating their potential as new antimicrobial agents .

Q & A

Basic Research Question

  • Recrystallization : Use ethanol/water mixtures to remove polar impurities .
  • Column chromatography : Silica gel with gradients of ethyl acetate/hexane separates regioisomers .
  • Ion-exchange resins : Carboxylic acid groups bind to Dowex-50 columns, enabling selective elution .

How can researchers validate the proposed mechanism of action for antitumor activity in vitro?

Advanced Research Question

  • Cell-based assays : Measure IC₅₀ values against cancer cell lines (e.g., HCT-116 or MCF-7) .
  • Western blotting : Quantify apoptosis markers (e.g., caspase-3 cleavage) .
  • Kinase profiling : Use KinomeScan to identify off-target effects .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

  • Cost of fluorinated precursors : Optimize atom economy via one-pot multicomponent reactions .
  • Purification bottlenecks : Replace column chromatography with flow chemistry for continuous processing .
  • Regulatory compliance : Ensure intermediates meet ICH Q3A/B guidelines for impurities .

How do structural modifications at the 6-position of the pyridine ring affect solubility and potency?

Advanced Research Question
Adding methyl or chlorine at the 6-position increases hydrophobicity, enhancing membrane permeability but reducing aqueous solubility. For example:

  • 6-Chloro derivatives show improved IC₅₀ in in vitro kinase assays but require nanoparticle formulation for in vivo delivery .
  • 6-Methyl analogs exhibit balanced logP (2.5–3.0) and moderate solubility (~50 µM in PBS) .

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